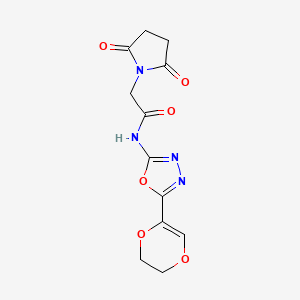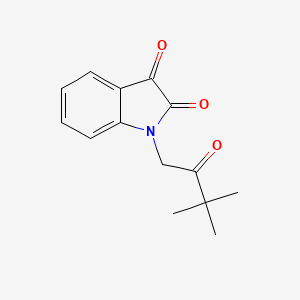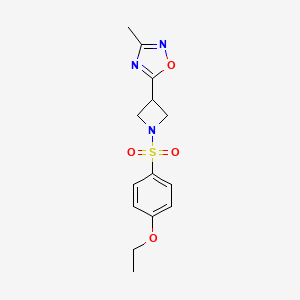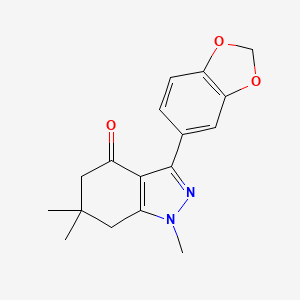
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H12N4O6 and its molecular weight is 308.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Assessment
Fused heterocyclic triazoles, which share a structural resemblance with the subject compound, have garnered attention for their varied biological properties. Research focused on the synthesis of novel acetamides incorporating an oxadiazole cycle has revealed the potential for these compounds in biological applications. The synthesis methodology developed allows for the generation of diverse functionalized triazolopyridine derivatives, underlining the versatility and applicability of these compounds in pharmacological studies (Karpina et al., 2019).
Antimicrobial and Anti-enzymatic Potential
Derivatives of 1,3,4-oxadiazole and acetamide have been designed and synthesized, exhibiting antibacterial and anti-enzymatic properties. These compounds were evaluated for their potential against various bacterial strains, showcasing the utility of oxadiazole derivatives in addressing bacterial infections. The structural elucidation and the exploration of their biological activities underscore the promise of these compounds in antimicrobial research (Nafeesa et al., 2017).
Novel Inhibitors and Synthetic Approaches
Research into novel inhibitors for specific proteins has led to the synthesis of compounds with significant pharmacokinetic properties. By manipulating the core structures similar to the subject compound, researchers have developed potent inhibitors with potential therapeutic applications. Such investigations not only highlight the chemical versatility of these compounds but also their potential in drug discovery (Latli et al., 2015).
Versatile Synthons for Acetamidines
The use of oxadiazole derivatives as versatile synthons in the synthesis of acetamidines demonstrates the compound's utility in organic synthesis. These synthons have shown stability under various conditions, providing a valuable tool in the development of new chemical entities. This research underscores the synthetic utility of oxadiazole derivatives in constructing complex molecules (Moormann et al., 2004).
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O6/c17-8(5-16-9(18)1-2-10(16)19)13-12-15-14-11(22-12)7-6-20-3-4-21-7/h6H,1-5H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBGZLUBVHKVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2,4-dimethyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478320.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)



![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2478332.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)


![4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2478339.png)
![4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2478340.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478342.png)